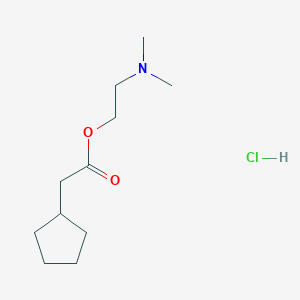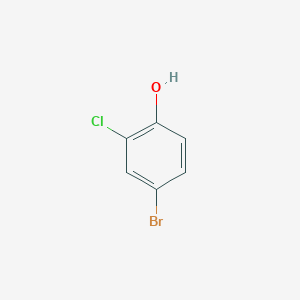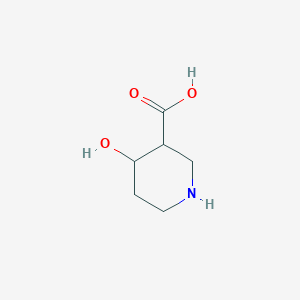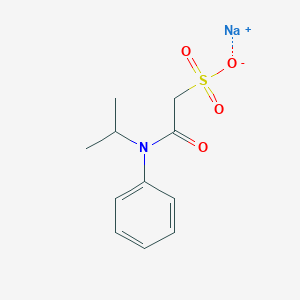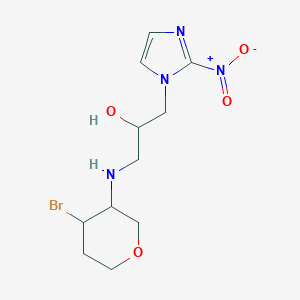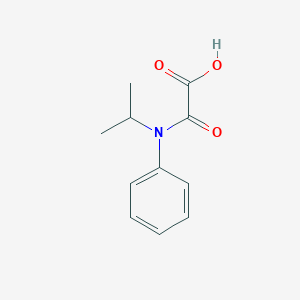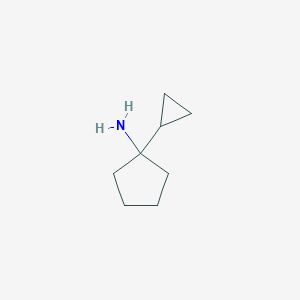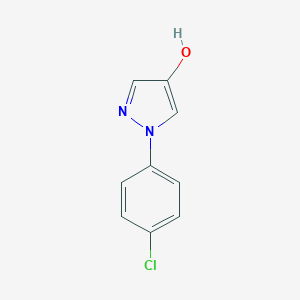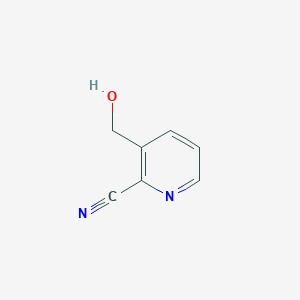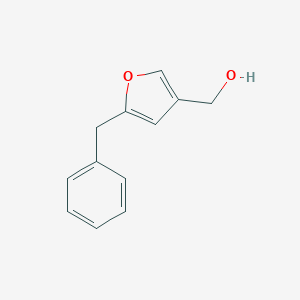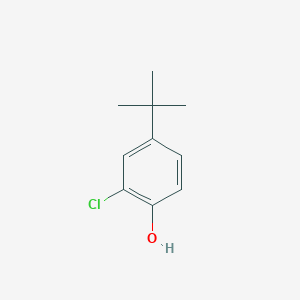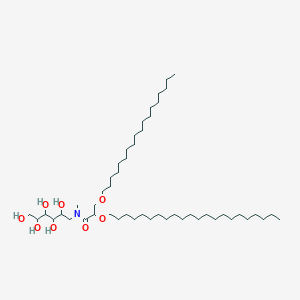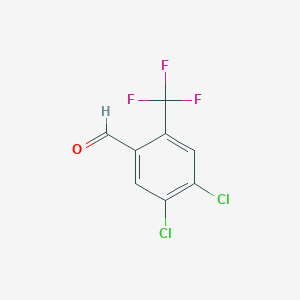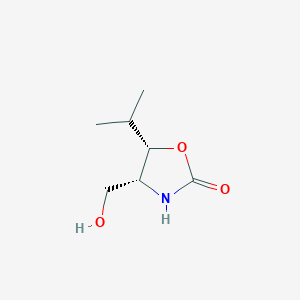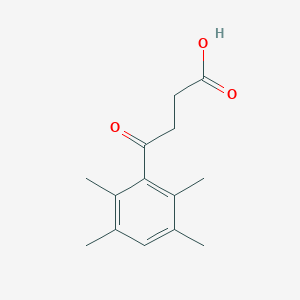
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of butyric acid, which is a carboxylic acid with four carbon atoms. The “4-oxo” part suggests the presence of a carbonyl group (C=O) on the fourth carbon atom. The “2,3,5,6-Tetramethylphenyl” part indicates a phenyl group (a ring of six carbon atoms, typical of aromatic compounds) with four methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure would likely consist of a butyric acid backbone with a carbonyl group on the fourth carbon atom and a phenyl group substituted with four methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and aromatic compounds. For instance, bromoform reactions with olefins have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the carbonyl group, and the substituted phenyl group .Applications De Recherche Scientifique
Paramagnetic Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in analyzing peptide backbone dynamics and secondary structure. Due to its rigid character and incorporation into peptides via peptide bonds, TOAC is valuable in EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR techniques. It has been used to investigate the interaction of synthetic and biologically active peptides with membranes, protein-peptide, and peptide-nucleic acid interactions, offering insights into its structural and conformational analysis capabilities (Schreier et al., 2012).
4-Phenylbutyric Acid in Proteostasis
4-Phenylbutyric acid (4-PBA) has been explored for its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. By assisting in protein folding in the ER and attenuating the activation of the unfolded protein response (UPR), 4-PBA could potentially alleviate various pathologies related to protein misfolding, offering a therapeutic avenue for diseases resulting from impaired proteostasis (Kolb et al., 2015).
Chlorogenic Acid in Biological Systems
Chlorogenic acid (CGA) has gained attention for its broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, highlighting its application as a natural food additive and therapeutic agent (Naveed et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFCESDAOGJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293892 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | |
CAS RN |
134948-69-9 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

